molecular formula C16H13N3OS B5494341 N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide

N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide

Katalognummer B5494341
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: DLFGPUUERKHWIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide, also known as ABT-702, is a small molecule inhibitor that has been extensively studied as a potential treatment for various neurological disorders. This compound has shown promise in preclinical studies for its ability to modulate the activity of enzymes involved in the metabolism of adenosine, a neurotransmitter that plays an important role in the regulation of neuronal activity.

Wirkmechanismus

N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide is a potent inhibitor of the enzyme adenosine kinase, which is responsible for the metabolism of adenosine. By inhibiting this enzyme, N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide increases the levels of adenosine in the brain, which can have a variety of effects on neuronal activity. Adenosine has been shown to modulate the release of neurotransmitters, including dopamine and glutamate, which are involved in the regulation of motor function and cognitive processes.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release, N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays an important role in the survival and growth of neurons. N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the pathophysiology of various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide is its ability to modulate the activity of enzymes involved in the metabolism of adenosine, which has been implicated in the pathophysiology of various neurological disorders. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research on N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide. One area of interest is the development of more potent and selective inhibitors of adenosine kinase, which could have improved efficacy and reduced off-target effects. Another area of interest is the investigation of the effects of N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide on other neurotransmitter systems, including the cholinergic and serotonergic systems. Finally, there is interest in the use of N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide in combination with other drugs, such as levodopa, for the treatment of Parkinson's disease.

Synthesemethoden

The synthesis of N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide involves several steps, beginning with the reaction of 2-aminothiophenol with acetic anhydride to yield 2-acetamidothiophenol. This compound is then reacted with 2-chloronicotinic acid to produce 2-(2-acetamidothiophenyl)nicotinic acid. The final step involves the reaction of this intermediate with allylamine to yield N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide.

Wissenschaftliche Forschungsanwendungen

N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In preclinical studies, this compound has been shown to modulate the activity of enzymes involved in the metabolism of adenosine, which has been implicated in the pathophysiology of these disorders.

Eigenschaften

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-prop-2-enylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-2-9-18-15(20)11-6-5-10-17-14(11)16-19-12-7-3-4-8-13(12)21-16/h2-8,10H,1,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFGPUUERKHWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-yl)-N-prop-2-enylpyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.